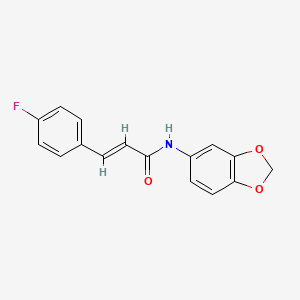
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1,3-benzodioxol-5-yl-3-(4-fluorophenyl)acrylamide, commonly known as BF-5-Ac, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BF-5-Ac belongs to the class of phenylacrylamides and has been identified as a potent inhibitor of certain enzymes that play a crucial role in the development and progression of various diseases.
Mécanisme D'action
BF-5-Ac exerts its therapeutic effects by inhibiting the activity of HDAC and PDE enzymes. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising target for cancer therapy. PDE inhibitors have been shown to have anti-inflammatory and neuroprotective effects, making them a potential therapeutic target for neurodegenerative disorders.
Biochemical and Physiological Effects
BF-5-Ac has been shown to have a variety of biochemical and physiological effects. Studies have shown that BF-5-Ac can induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BF-5-Ac has several advantages for use in lab experiments, including its high potency and specificity for HDAC and PDE enzymes. However, BF-5-Ac also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on BF-5-Ac. One potential direction is to investigate its potential therapeutic effects in other diseases, such as cardiovascular disease and diabetes. Another potential direction is to develop more potent and selective HDAC and PDE inhibitors based on the structure of BF-5-Ac. Additionally, further studies are needed to determine the optimal dosage and administration route for BF-5-Ac in order to minimize potential toxicity.
Méthodes De Synthèse
BF-5-Ac can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-fluorophenylboronic acid with 1,3-benzodioxole-5-boronic acid followed by acylation with acryloyl chloride. Other methods include the Heck reaction and the Stille coupling reaction.
Applications De Recherche Scientifique
BF-5-Ac has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that BF-5-Ac exhibits potent inhibitory activity against certain enzymes, such as histone deacetylase (HDAC) and phosphodiesterase (PDE), which play a crucial role in the development and progression of these diseases.
Propriétés
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-12-4-1-11(2-5-12)3-8-16(19)18-13-6-7-14-15(9-13)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNOBSMQMZFAY-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)
![N-[4-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5884521.png)

![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)
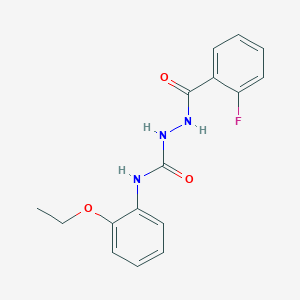
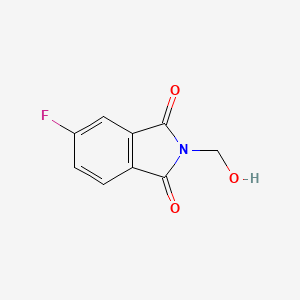
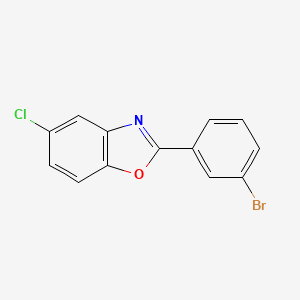
![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)
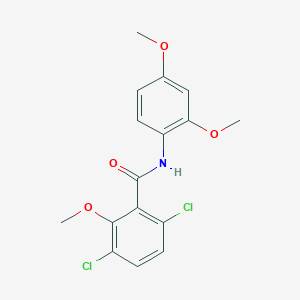
![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)
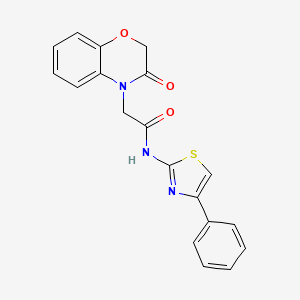
![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile](/img/structure/B5884600.png)
![N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5884602.png)